Polymerisation Yield in Direct C–H Arylation: Octyloxy vs. Alternative Monomers
Under optimised direct heteroarylation polycondensation (DHAP) conditions with 3,4‑ethylenedioxythiophene (EDOT), 1,4‑dibromo‑2,5‑bis(octyloxy)benzene (DBOB) delivered an 86 % yield of the alternating copolymer. This yield is substantially higher than that obtained for a donor–acceptor copolymer synthesised under the same DHAP protocol using 2,5‑dichloro‑3,4‑dinitrothiophene (DCDNT) as the dihalide partner, which gave only 31.7 % yield [1]. The difference highlights DBOB’s superior reactivity and compatibility with direct arylation conditions, reducing the need for pre‑activated monomers and minimising toxic waste.
| Evidence Dimension | Copolymerisation yield (DHAP with EDOT) |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | 31.7% (copolymer 4 from DCDNT + EDOT) |
| Quantified Difference | +54.3 percentage points |
| Conditions | Pd‑catalysed direct heteroarylation polycondensation; same methodology, same EDOT comonomer |
Why This Matters
Higher yield directly reduces monomer waste, purification burden, and overall cost per gram of polymer for device fabrication.
- [1] Sritana-anant, Y. Synthesis of alternating conjugated copolymers from direct C–H arylation. Chulalongkorn University Theses and Dissertations (Chula ETD), 2017. DOI: 10.58837/CHULA.THE.2017.138. View Source
